molecular formula C26H28ClNO6S B11158083 (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11158083
M. Wt: 518.0 g/mol
InChI Key: DSPMTVICNFMIIB-QFIPXVFZSA-N
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Description

The compound (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a benzo[c]chromen core, a sulfonylamino group, and a chlorinated substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multi-step organic reactions The process begins with the preparation of the benzo[c]chromen core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions

The sulfonylamino group is introduced through a sulfonylation reaction, where the amine group reacts with a sulfonyl chloride derivative. The final esterification step involves the reaction of the intermediate compound with (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions would result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target proteins, while the benzo[c]chromen core may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds include other benzo[c]chromen derivatives and sulfonylamino esters. Compared to these, (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
  • 4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate
  • 2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl (phenyl)acetate

These compounds share structural similarities but differ in their substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C26H28ClNO6S

Molecular Weight

518.0 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C26H28ClNO6S/c1-15(2)12-22(28-35(31,32)17-10-8-16(3)9-11-17)26(30)34-24-14-23-20(13-21(24)27)18-6-4-5-7-19(18)25(29)33-23/h8-11,13-15,22,28H,4-7,12H2,1-3H3/t22-/m0/s1

InChI Key

DSPMTVICNFMIIB-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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